molecular formula C15H18O4 B1263763 Hedyosumin B

Hedyosumin B

Numéro de catalogue: B1263763
Poids moléculaire: 262.3 g/mol
Clé InChI: QGPGUQHQDUNHBS-QMSFMSKCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hedyosumin B is a natural product found in Hedyosmum orientale with data available.

Applications De Recherche Scientifique

Biological Activities

Hedyosumin B exhibits a range of biological activities that make it a compound of interest in pharmacology:

  • Antitumor Activity : Recent studies have demonstrated that this compound can inhibit tumor growth by modulating the immune response. It has been shown to affect tumor-associated macrophages (TAMs), inhibiting their protumoral functions and promoting cytotoxic T cell activity, which is crucial for effective anti-cancer immunity .
  • Antimicrobial Properties : Preliminary investigations suggest that extracts containing this compound possess antibacterial and antifungal activities. These properties could be leveraged in developing new antimicrobial agents .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects of compounds from the Hedyosmum genus, including this compound, suggesting applications in treating neurodegenerative diseases .

Synthesis and Structural Insights

The total synthesis of this compound has been achieved through various synthetic routes, highlighting its structural complexity and the challenges associated with its production:

  • Total Synthesis : The first asymmetric total synthesis of this compound was accomplished using a series of organocatalytic reactions. This method allowed for high yields and established the compound's stereochemistry as 11R-configuration .
  • Bioinspired Approaches : Recent studies have utilized bioinspired total synthesis methods to produce this compound from simpler starting materials, showcasing innovative strategies in organic chemistry that mimic natural biosynthetic pathways .

Case Studies

Several case studies illustrate the practical applications of this compound in various fields:

  • Cancer Therapy : In vitro studies have shown that this compound can remodel the tumor microenvironment by reducing M2-like macrophage infiltration and enhancing CD8+ T cell activity. In vivo experiments further confirm its efficacy in inhibiting tumor growth in murine models .
  • Ethnopharmacological Use : Traditional uses of plants from the Hedyosmum genus for pain relief and other ailments have been supported by scientific findings, reinforcing the ethnomedicinal significance of this compound .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Antitumor ActivityInhibits protumoral macrophages; enhances T cell activity
Antimicrobial PropertiesExhibits antibacterial and antifungal effects
Neuroprotective EffectsPotential benefits in neurodegenerative diseases
SynthesisAchieved via asymmetric total synthesis

Analyse Des Réactions Chimiques

Intramolecular Oxa-Michael Addition

Hedyosumin B is synthesized via a stereoselective intramolecular oxa-Michael addition from an advanced intermediate. This reaction forms its critical 7,10-epoxy bridge under mild conditions:

  • Reagents/Conditions : NaHCO₃ in dioxane/H₂O at room temperature.

  • Outcome : High regioselectivity and yield (90%) due to conformational preorganization of the substrate .

Reaction ComponentDetails
SubstratePhotochemically rearranged lactone intermediate
Key Bond FormationC7–O–C10 epoxide bridge
Stereochemical ControlGoverned by substrate geometry

Photochemical Cascade Reactions

A photochemical rearrangement/lactonization/alkene migration cascade generates precursors for this compound:

  • Conditions : Irradiation with 365 nm LEDs in acetic acid/water.

  • Mechanism : Radical-mediated alkene migration followed by lactonization .

Reductive Transformations

This compound undergoes selective reductions:

  • NaBH₄ Reduction : Converts the lactone carbonyl to a secondary alcohol, yielding diastereomeric alcohols 10 and 11 (95% combined yield) .

    • Stereochemical Outcome : 10:1 diastereomeric ratio favoring 10 (confirmed via X-ray crystallography) .

Attempted Oxidative Dehydrogenation

Direct dehydrogenation of this compound to introduce an exocyclic double bond (e.g., for hedyosumin A synthesis) failed under classical conditions:

  • Failed Reagents : DDQ, IBX.

  • Alternative Pathway : Achieved via selenylation/oxidative elimination from reduced derivatives .

StepReagents/ConditionsOutcome
SelenylationLDA, PhSeBr in THFSelenide intermediate
OxidationDess–Martin periodinaneKetone formation
Oxidative Eliminationm-CPBAExocyclic double bond (83% yield)

Epoxide Reactivity

The 7,10-epoxy bridge in this compound participates in acid-catalyzed ring-opening reactions, though specific studies remain limited. Computational models suggest potential for nucleophilic attack at C7 or C10 under protic conditions .

Comparative Reaction Table

Reaction TypeReagents/ConditionsOutcomeYieldReferences
Oxa-Michael AdditionNaHCO₃, dioxane/H₂O, RTEpoxide bridge formation90%
Photochemical Cascade365 nm LEDs, AcOH/H₂OLactone intermediate90%
NaBH₄ ReductionNaBH₄, MeOHAlcohols 10 and 11 95%
DehydrogenationLDA/PhSeBr, Dess–Martin, m-CPBAExocyclic alkene (hedyosumin A)83%

Structural Revisions via Reactivity Data

Reactivity studies corrected prior structural misassignments:

  • This compound : Revised configuration at C11 based on synthetic correlation and X-ray analysis .

  • Mechanistic Insight : Stereoelectronic factors govern epoxy bridge stability and reactivity .

Propriétés

Formule moléculaire

C15H18O4

Poids moléculaire

262.3 g/mol

Nom IUPAC

(1S,7R,8R,10S,13S)-4,8,13-trimethyl-11,14-dioxatetracyclo[6.5.1.01,10.03,7]tetradec-3-ene-5,12-dione

InChI

InChI=1S/C15H18O4/c1-7-9-5-15-8(2)13(17)18-12(15)6-14(3,19-15)10(9)4-11(7)16/h8,10,12H,4-6H2,1-3H3/t8-,10-,12+,14-,15+/m1/s1

Clé InChI

QGPGUQHQDUNHBS-QMSFMSKCSA-N

SMILES isomérique

C[C@@H]1C(=O)O[C@@H]2[C@]13CC4=C(C(=O)C[C@H]4[C@@](C2)(O3)C)C

SMILES canonique

CC1C(=O)OC2C13CC4=C(C(=O)CC4C(C2)(O3)C)C

Synonymes

hedyosumin B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hedyosumin B
Reactant of Route 2
Hedyosumin B
Reactant of Route 3
Hedyosumin B
Reactant of Route 4
Hedyosumin B
Reactant of Route 5
Hedyosumin B
Reactant of Route 6
Hedyosumin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.